REACTION_SMILES
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[CH3:22][S:23](=[O:24])[CH3:25].[CH3:2][S+:3]([CH3:4])([CH3:5])=[O:6].[Cl-:21].[H-:8].[I-:1].[N:9]1([C:16](=[O:17])[O:18][CH3:19])[CH2:10][C:11](=[O:15])[CH2:12][CH2:13][CH2:14]1.[Na+:20].[Na+:7]>>[CH2:2]1[C:11]2([CH2:10][N:9]([C:16](=[O:17])[O:18][CH3:19])[CH2:14][CH2:13][CH2:12]2)[O:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[S+](C)(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)N1CCCC(=O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COC(=O)N1CCCC2(CO2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |